molecular formula C12H13BrN2O B12921674 3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 84946-17-8

3-(2-Bromoethyl)-2,7-dimethyl-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12921674
CAS No.: 84946-17-8
M. Wt: 281.15 g/mol
InChI Key: FPEHIWWVZSYTKT-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated derivative of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. Its structure features a pyridine ring fused to a pyrimidine ring, with a bromoethyl substituent at position 3 and methyl groups at positions 2 and 7. The bromoethyl group serves as a reactive site for further chemical modifications, making the compound a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

3-(2-bromoethyl)-2,7-dimethylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13BrN2O/c1-8-3-4-11-14-9(2)10(5-6-13)12(16)15(11)7-8/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEHIWWVZSYTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)CCBr)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233988
Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84946-17-8
Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
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Record name 3-(2-bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Record name 3-(2-BROMOETHYL)-2,7-DIMETHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
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Preparation Methods

Thermal Cyclization of Aminomethylenemalonates

A well-documented method involves the thermal cyclization and decarboxylation of isopropylidene (2-pyridylamino)methylenemalonates, which are prepared from 2-aminopyridines and isopropylidene methoxymethylenemalonate intermediates. The key steps are:

  • Formation of aminomethylenemalonate intermediates by reaction of 2-aminopyridines with methoxymethylenemalonate derivatives.
  • Thermal cyclization in diphenyl ether at approximately 260 °C for 10 minutes.
  • Work-up involving acid-base extraction to isolate the 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

This method yields the core heterocycle with methyl substitutions at the 2 and 7 positions, which are essential for the target compound's structure.

Alternative Synthesis via Meldrum’s Acid

Another approach uses Meldrum’s acid, trimethyl orthoformate, and 2-aminopyridine derivatives to form methoxymethylenemalonates, which then undergo cyclization to yield the pyrido[1,2-a]pyrimidin-4-one core. This method provides good yields and allows for variation in substituents.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 2-Aminopyridine + isopropylidene methoxymethylenemalonate Formation of aminomethylenemalonate intermediate 70-85% Precipitated intermediate used directly
2 Thermal cyclization in diphenyl ether at 260 °C for 10 min Cyclization to 4H-pyrido[1,2-a]pyrimidin-4-one core 50-62% Work-up with acid-base extraction
3 Treatment with N-bromosuccinimide in CCl4, reflux 30 min Halogenation at 3-position 60-75% Formation of 3-bromo derivative
4 Alkylation with 2-bromoethyl bromide under basic conditions Introduction of 2-bromoethyl side chain 55-70% Purification by recrystallization

Characterization and Analytical Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and ring structure. Characteristic signals for methyl groups at positions 2 and 7, and the 2-bromoethyl side chain methylene protons are observed.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C12H13BrN2O (281.15 g/mol).
  • Melting Point: Typically reported in the range consistent with pure crystalline samples, confirming successful synthesis and purification.

Summary of Key Research Findings

  • The thermal cyclization of aminomethylenemalonates is a robust method for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core with methyl substitutions.
  • Halogenation using N-halosuccinimides is effective for introducing halogen atoms at the 3-position, which can be further functionalized.
  • Alkylation strategies allow for the introduction of the 2-bromoethyl substituent, critical for the target compound.
  • Optimized work-up and purification steps improve yields by 15-30% compared to earlier methods.
  • The synthetic route is versatile and can be adapted for various substituted derivatives, enabling exploration of biological activities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

Anticancer Activity

One of the primary areas of research involving this compound is its potential anticancer properties. Studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit cytotoxic effects against various cancer cell lines. The bromoethyl group may enhance the compound's ability to interact with biological targets, leading to apoptosis in cancer cells.

Antiviral Properties

Research has indicated that similar pyrido[1,2-a]pyrimidin derivatives possess antiviral activity. The presence of the bromoethyl moiety could contribute to the inhibition of viral replication by interfering with viral enzymes or cellular pathways essential for viral propagation.

High-Performance Liquid Chromatography (HPLC)

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be effectively analyzed using reverse phase HPLC methods. The compound's unique structure allows for distinct retention times compared to other similar compounds, making it easier to quantify in complex mixtures .

Spectroscopic Analysis

The compound's structure allows for various spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques can provide detailed information about the molecular environment and functional groups present in the compound.

Polymer Chemistry

The bromoethyl group in 3-(2-bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one can be utilized as a functional monomer in polymer synthesis. Its ability to participate in radical polymerization reactions opens avenues for creating novel materials with specific properties tailored for applications such as drug delivery systems or coatings.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines. The results indicated that certain modifications to the bromoethyl group enhanced anticancer activity significantly compared to non-brominated analogs.

Case Study 2: HPLC Method Development

Another study focused on developing an HPLC method for quantifying this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, allowing for accurate determination of concentration levels in complex matrices.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. This interaction can disrupt cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues with Halogenated Alkyl Chains

(a) 3-(2-Chloroethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 58837-31-3)
  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 236.70 g/mol
  • Key Differences : Replaces bromine with chlorine at the ethyl chain.
  • Reactivity : The chloroethyl derivative is less reactive in nucleophilic substitutions due to chlorine’s weaker leaving-group ability compared to bromine. This impacts synthetic pathways, requiring harsher conditions for alkylation or cross-coupling reactions .
  • Applications : Used in the synthesis of α₁-antagonists and antidepressants, highlighting its role in central nervous system (CNS) drug development .
(b) 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure : Lacks the 7-methyl group present in the bromoethyl analogue.

Derivatives with Aromatic and Heterocyclic Substituents

(a) 2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Substituents : A 3,4-dimethoxyphenyl group at position 2 and a piperazine ring at position 7.
  • Applications : The piperazine moiety enhances solubility and enables interactions with neurotransmitter receptors, making such derivatives candidates for antipsychotic agents (e.g., risperidone analogues) .
  • Comparison : The bromoethyl compound’s simpler structure prioritizes synthetic versatility, while piperazine-containing derivatives focus on target specificity .
(b) 3-[2-[4-(4-Fluorobenzoyl)piperidinyl]ethyl]-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure : Features a fluorobenzoyl-piperidinyl ethyl chain at position 3.
  • Biological Activity : The fluorobenzoyl group enhances affinity for serotonin and dopamine receptors, relevant in antipsychotic drug design. This contrasts with the bromoethyl compound’s role as an intermediate rather than a final therapeutic agent .

Positional Isomers and Brominated Analogues

(a) 7-Bromo-2-(aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1780782-32-2)
  • Substituents: Bromine at position 7 and an aminomethyl group at position 2.
  • Electronic Effects : Bromine at position 7 withdraws electron density from the aromatic system, altering reactivity in electrophilic substitutions. This contrasts with the 3-bromoethyl derivative, where bromine’s primary role is in aliphatic reactivity .

Biological Activity

3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 84946-17-8) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and relevant case studies.

  • Molecular Formula : C12H13BrN2O
  • Molecular Weight : 281.149 g/mol
  • LogP : 2.45
  • InChI Key : FPEHIWWVZSYTKT-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with pyrido[1,2-a]pyrimidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-oneE. coli32 µg/mL
3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-oneS. aureus16 µg/mL

Antitumor Activity

The antitumor effects of 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one have been investigated in various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited cytotoxic effects that were enhanced when combined with doxorubicin.

Cell LineIC50 (µM)Synergistic Effect with Doxorubicin
MCF-710Yes
MDA-MB-2315Yes

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-620070

Case Studies

  • Antitumor Study : A recent study focused on the effects of this compound on triple-negative breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis when treated with the compound alone and in combination with standard chemotherapy agents.
  • Antimicrobial Assessment : A comprehensive evaluation was conducted on various derivatives of pyrido[1,2-a]pyrimidine compounds against clinical isolates of bacteria. The study highlighted the effectiveness of 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one against resistant strains.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromoethyl)-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, bromoethyl derivatives can be prepared via alkylation of pyridopyrimidinone precursors using 1,2-dibromoethane under reflux in anhydrous solvents like acetonitrile or DMF. Reaction optimization may employ a split-plot experimental design to systematically vary parameters (temperature, stoichiometry, catalyst) and analyze yield via HPLC .
  • Characterization : Confirm purity using NMR (e.g., 1^1H/13^13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (for solid-state structure validation) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Assign chemical shifts for the bromoethyl group (δ3.84.2δ \sim3.8–4.2 ppm for CH2_2Br) and pyridopyrimidinone aromatic protons.
  • X-ray Diffraction : Single-crystal studies (Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (110 K) ensure minimal thermal motion artifacts. Metrics like R-factor (<0.07) and data-to-parameter ratio (>15:1) validate structural accuracy .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and C-Br (~500–600 cm1^{-1}) stretches .

Q. How should researchers ensure stability and safe handling of this brominated compound?

  • Guidelines : Store at –20°C in amber vials to prevent photodegradation. Use inert atmospheres (N2_2/Ar) during synthesis to avoid moisture-induced hydrolysis. Safety protocols include fume hoods, PPE (nitrile gloves, lab coats), and spill containment measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyridopyrimidinone derivatives?

  • Approach : Compare lattice parameters (unit cell dimensions, space group symmetry) and hydrogen-bonding networks across studies. For example, discrepancies in dihedral angles (e.g., 78.9° vs. 85° for substituent orientation) may arise from solvent effects or temperature differences during data collection. Use Mogul bond-length analysis and Cambridge Structural Database (CSD) validation to identify outliers .

Q. What experimental designs are suitable for optimizing reaction yields in multi-step syntheses?

  • Design : Implement a split-split-plot design with four replicates to test factors like catalyst loading (main plot), solvent polarity (subplot), and reaction time (sub-subplot). Analyze outcomes via ANOVA and Tukey’s HSD test to identify significant variables. For example, methanol as a solvent may enhance solubility but reduce electrophilicity of intermediates .

Q. How can computational methods predict the bioactivity or environmental fate of this compound?

  • Methods :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate with known antipsychotic pyridopyrimidinones (e.g., risperidone analogs) .
  • Environmental Fate : Apply INCHEMBIOL frameworks to assess biodegradation pathways (hydrolysis, photolysis) and bioaccumulation potential using EPI Suite™ .

Q. What strategies are effective for studying charge-transfer interactions with biological targets?

  • Protocol : Co-crystallize the compound with electron-deficient partners (e.g., picric acid) to form stable complexes. Analyze π-π stacking and hydrogen-bonding motifs (N–H···O, C–H···O) via crystallography. Monitor binding affinity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

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